molecular formula C15H13N3OS B5732395 3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine

3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B5732395
M. Wt: 283.4 g/mol
InChI Key: OAGGHKTZJVPDPR-UHFFFAOYSA-N
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Description

3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable nitrile with hydrazine hydrate under acidic conditions to form a hydrazide. This hydrazide is then cyclized with a carbonyl compound to form the oxadiazole ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the oxadiazole intermediate with a thiol compound, such as 4-methylbenzenethiol, under basic conditions.

    Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring by reacting the oxadiazole-thiol intermediate with a suitable pyridine precursor under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced oxadiazole derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or interfere with essential enzymatic processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine is unique due to its specific structural features, such as the presence of both the oxadiazole and pyridine rings, as well as the sulfanyl group

Properties

IUPAC Name

5-[(4-methylphenyl)sulfanylmethyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-11-4-6-13(7-5-11)20-10-14-17-15(18-19-14)12-3-2-8-16-9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGGHKTZJVPDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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